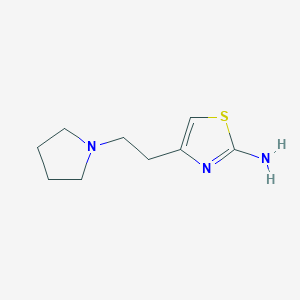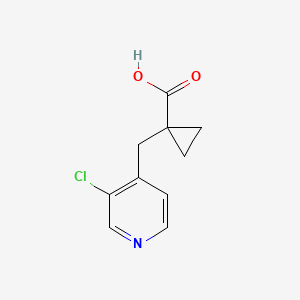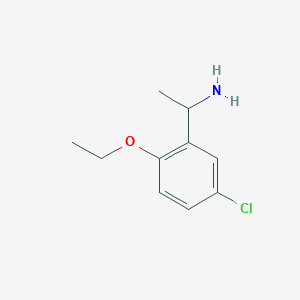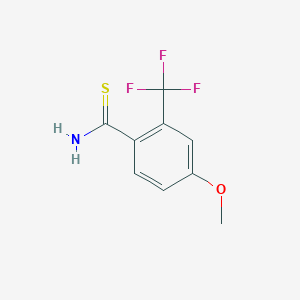
4-(2-(Pyrrolidin-1-yl)ethyl)thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(Pyrrolidin-1-yl)ethyl)thiazol-2-amine is a heterocyclic compound that contains both a pyrrolidine ring and a thiazole ring. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities. The presence of both nitrogen and sulfur atoms in the thiazole ring contributes to its reactivity and potential for diverse biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Pyrrolidin-1-yl)ethyl)thiazol-2-amine typically involves the construction of the thiazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the reaction of 2-bromoethylamine with thiazole-2-thiol under basic conditions to form the thiazole ring. This intermediate is then reacted with pyrrolidine in the presence of a suitable base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
4-(2-(Pyrrolidin-1-yl)ethyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the pyrrolidine moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学的研究の応用
4-(2-(Pyrrolidin-1-yl)ethyl)thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(2-(Pyrrolidin-1-yl)ethyl)thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The pyrrolidine moiety can enhance the compound’s binding affinity and specificity for its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
4-(Pyridin-4-yl)thiazol-2-amine: Similar structure but with a pyridine ring instead of a pyrrolidine ring.
2,4-Disubstituted thiazoles: Various derivatives with different substituents on the thiazole ring.
Uniqueness
4-(2-(Pyrrolidin-1-yl)ethyl)thiazol-2-amine is unique due to the combination of the pyrrolidine and thiazole rings, which can result in distinct biological activities and chemical reactivity. The presence of both nitrogen and sulfur atoms in the thiazole ring, along with the pyrrolidine moiety, provides a versatile scaffold for the development of new bioactive compounds.
特性
分子式 |
C9H15N3S |
|---|---|
分子量 |
197.30 g/mol |
IUPAC名 |
4-(2-pyrrolidin-1-ylethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H15N3S/c10-9-11-8(7-13-9)3-6-12-4-1-2-5-12/h7H,1-6H2,(H2,10,11) |
InChIキー |
ZWKBMIXNECTEIV-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CCC2=CSC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Oxaspiro[3.5]nonan-5-one](/img/structure/B13595452.png)



![2-[4-(Trifluoromethoxy)phenyl]ethanethioamide](/img/structure/B13595468.png)



![3-(Imidazo[1,2-a]pyridin-2-yl)acrylaldehyde](/img/structure/B13595500.png)

![5-Bromo-2-[(piperazin-1-yl)methyl]phenol](/img/structure/B13595512.png)
